

# Application Note: Solid-Phase Extraction of **peri-Truxilline** from Complex Matrices

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## Compound of Interest

Compound Name: *peri-Truxilline*

Cat. No.: *B1174987*

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## Abstract

This application note details a robust and reliable method for the extraction and purification of **peri-Truxilline** from complex biological matrices, such as plasma, urine, and hair extracts, using solid-phase extraction (SPE). The protocol utilizes a mixed-mode cation exchange sorbent to achieve high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, quantitative performance data, and a visual workflow to aid in the implementation of this method.

## Introduction

**peri-Truxilline** is one of several isomeric truxillines, which are tropane alkaloids found as minor components in illicit cocaine samples.[1] The analysis of truxilline isomers is crucial for determining the origin and trafficking routes of cocaine.[1] Accurate quantification of **peri-Truxilline** in complex biological matrices is often challenging due to the presence of interfering endogenous substances. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes matrix components, concentrates the analyte of interest, and improves the sensitivity and reliability of subsequent analytical methods.[2] This application note describes a detailed protocol for the extraction of **peri-Truxilline** using a mixed-mode solid-phase extraction cartridge that combines reversed-phase and strong cation exchange retention mechanisms.

## Data Presentation

The following tables summarize the expected quantitative performance of the described SPE protocol for the extraction of **peri-Truxilline** from various complex matrices. The data is representative of typical performance for similar alkaloids analyzed by LC-MS/MS.

Table 1: Recovery of **peri-Truxilline** from Spiked Matrices

Matrix	Spiking Level (ng/mL)	Mean Recovery (%)	RSD (%)
Human Plasma	5	92.5	4.8
	50	95.1	
	200	94.3	
Human Urine	5	89.7	5.5
	50	91.2	
	200	90.5	
Hair Extract	1 ng/mg	85.4	6.8
	10 ng/mg	88.1	

RSD: Relative Standard Deviation

Table 2: Method Detection and Quantification Limits

Parameter	Value
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL

## Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of **peri-Truxilline** from biological matrices using a mixed-mode cation exchange SPE cartridge (e.g., Oasis

MCX).

## Materials and Reagents

- SPE Cartridge: Mixed-mode strong cation exchange (e.g., Oasis MCX, 3 cc, 60 mg)
- **peri-Truxilline** standard
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (88%)
- Ammonium hydroxide (25%)
- Deionized water
- Sample Pre-treatment Solution: 2% Formic acid in deionized water
- Wash Solution 1: 2% Formic acid in deionized water
- Wash Solution 2: Methanol
- Elution Solution: 5% Ammonium hydroxide in methanol
- SPE Vacuum Manifold
- Nitrogen Evaporator

## Sample Preparation

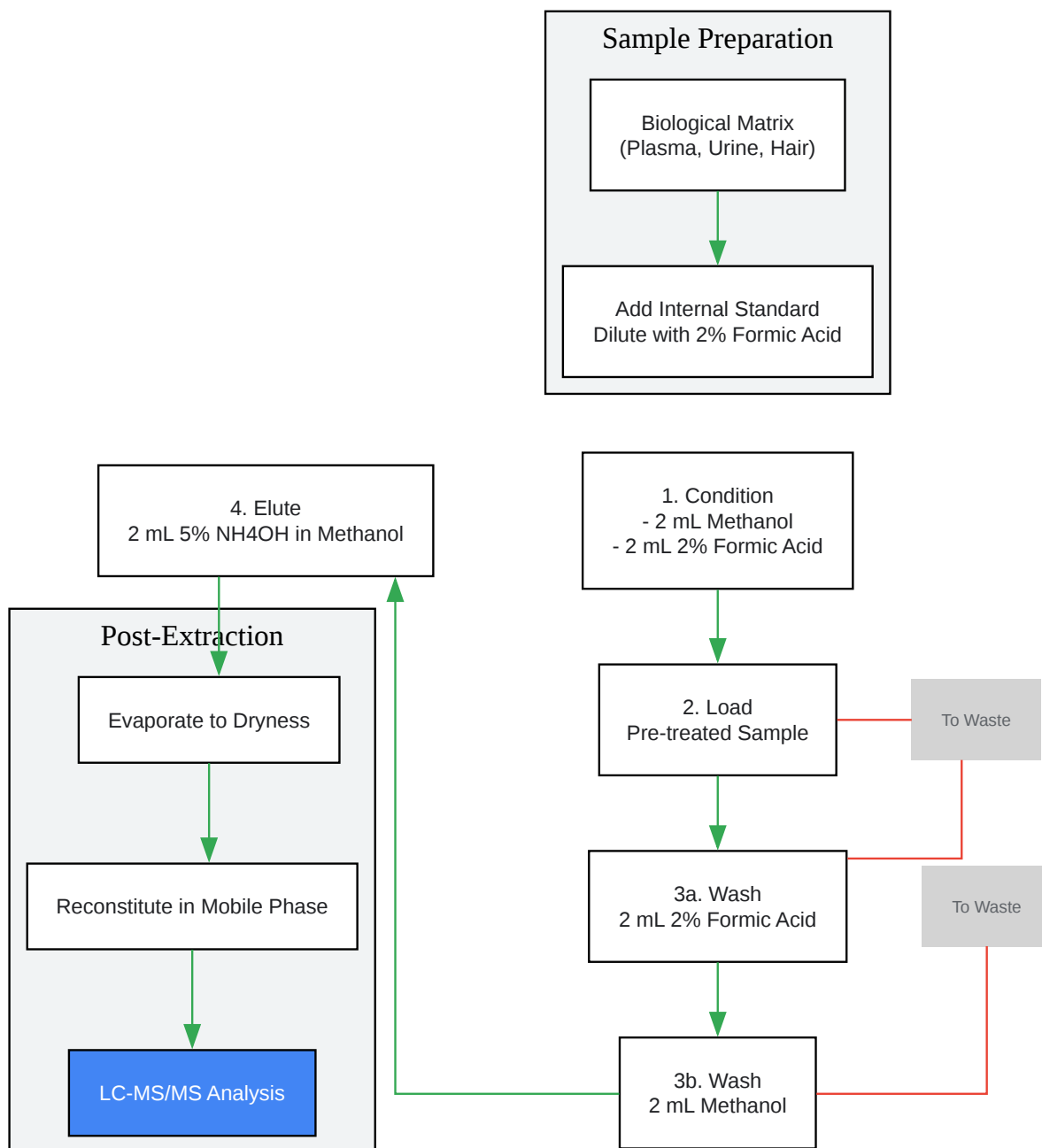
- Plasma/Urine: To 1 mL of plasma or urine, add the internal standard. Dilute the sample with 1 mL of 2% formic acid in water. Vortex for 30 seconds.

- Hair: Decontaminate and pulverize 10-20 mg of hair. Add 1 mL of methanol and the internal standard. Sonicate for 2 hours at 50°C. Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the residue in 1 mL of 2% formic acid in water.

## Solid-Phase Extraction Protocol

- Conditioning:
  - Pass 2 mL of methanol through the SPE cartridge.
  - Pass 2 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.
- Loading:
  - Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
  - Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
  - Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
- Elution:
  - Elute the **peri-Truxilline** and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

## Mandatory Visualization



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Caption: Solid-Phase Extraction Workflow for **peri-Truxilline**.

## Discussion

The use of a mixed-mode sorbent is advantageous for the extraction of basic compounds like **peri-Truxilline** from complex matrices. The reversed-phase component retains the analyte and non-polar interferences, while the strong cation exchanger retains the protonated basic analyte. This dual retention mechanism allows for a more rigorous washing procedure, leading to cleaner extracts and reduced matrix effects during LC-MS/MS analysis. The elution is achieved by using a basic methanolic solution, which neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing it to be eluted.

## Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the isolation and purification of **peri-Truxilline** from various complex biological matrices. The high recovery and clean extracts obtained with this method make it highly suitable for sensitive and accurate quantification by LC-MS/MS, supporting research and development in forensic science and drug metabolism studies.

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## References

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